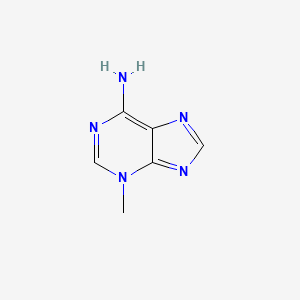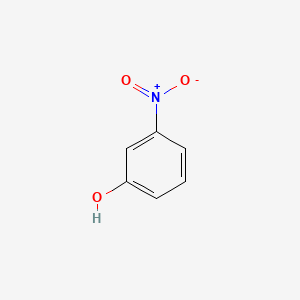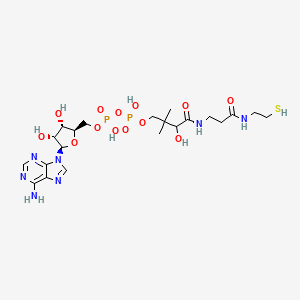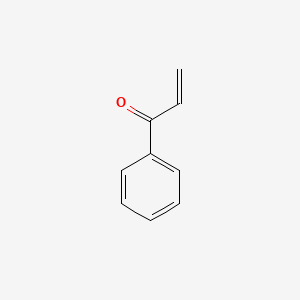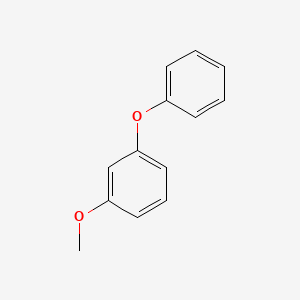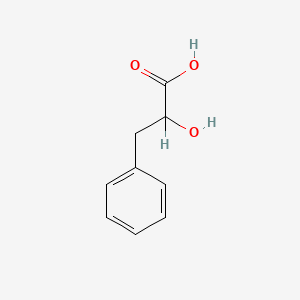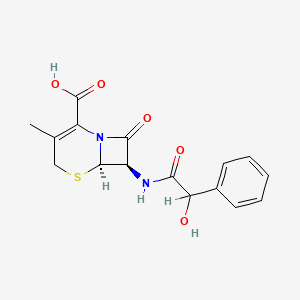
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid
Vue d'ensemble
Description
A1-226 is a cephalosporin of the class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium".
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships : One study explored the synthesis and structure-activity relationships of cephalosporin antibiotics, including variants of the compound . These antibiotics were found to have significant activity against Gram-positive organisms and variable activity against Gram-negative organisms, with their efficacy depending on specific substitutions in the chemical structure (Naito et al., 1987).
Antimicrobial Activity : Another study synthesized a series of cephalosporin derivatives, including those related to our compound of interest. They found one particular derivative to have broad antimicrobial activity, including against difficult-to-treat organisms like Pseudomonas and lactamase producers (Maier et al., 1986).
Enzymatic Synthesis : A different approach involved using an enzyme from Acetobacter turbidans to synthesize cephalosporin, including the compound , from specific amino acid esters and 7-amino-3-deacetoxycephalosporanic acid. This study highlighted the substrate specificity and potential for enzymatic production of cephalosporins (Takahashi et al., 1974).
Chemical Reactivity and Stability : Research has also been conducted on the chemical reactivity and stability of cephalosporins, including the study of intramolecular reactions such as nucleophilic attacks, which are crucial for understanding the behavior of these antibiotics under various conditions (Indelicato et al., 1977).
Improved Synthesis Processes : Efforts to develop more efficient and environmentally friendly synthesis processes for cephalosporin intermediates have also been made. One such study achieved high yields using commercially available starting materials and simpler reaction steps (Yu et al., 2009).
Pharmaceutical Formulation : The preparation of stable crystalline forms of the antibiotic for pharmaceutical use has been explored, focusing on forms that are advantageous for drug formulations (Dibb et al., 1998).
Propriétés
Numéro CAS |
59684-59-2 |
|---|---|
Nom du produit |
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid |
Formule moléculaire |
C16H15KN2O5S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1 |
Clé InChI |
AXXQKCZBTZJBDZ-AYJWUPBJSA-M |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid A 1226 A1-226 A1-226, (6R-(6alpha,7beta(S*)))-isomer A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




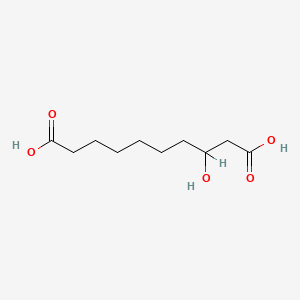
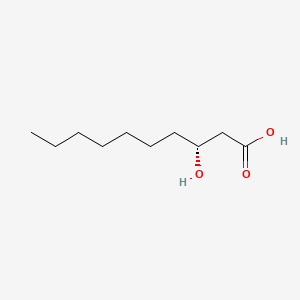
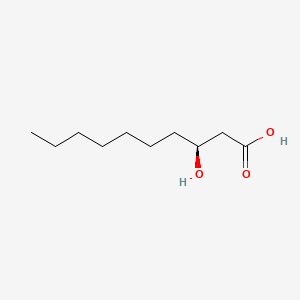
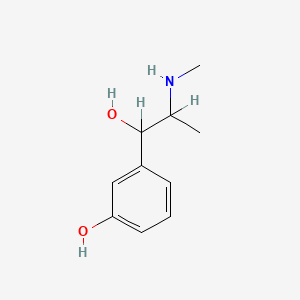
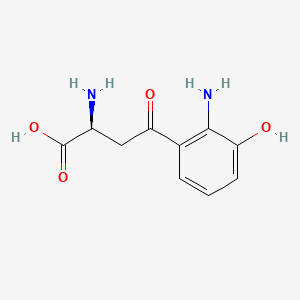
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
